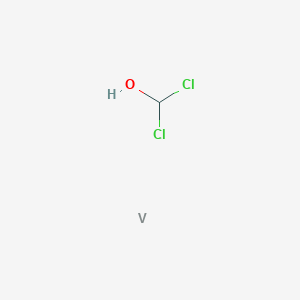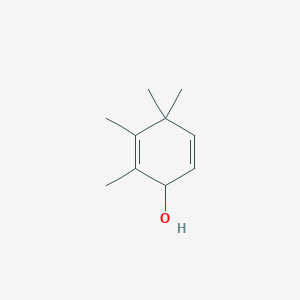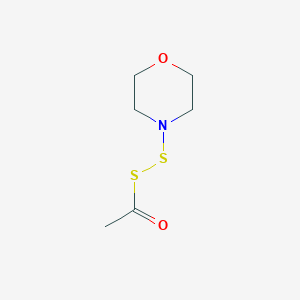![molecular formula C22H35NO3 B14376914 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid CAS No. 87991-22-8](/img/structure/B14376914.png)
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an aniline derivative, and a heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenol with 2-cyclohexylpropan-2-ol under specific conditions to form the intermediate 4-[(2-cyclohexylpropan-2-yl)oxy]aniline. This intermediate is then reacted with heptanoic acid in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}octanoic acid: Similar structure with an octanoic acid chain.
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}hexanoic acid: Similar structure with a hexanoic acid chain.
Uniqueness
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is unique due to its specific combination of functional groups and chain length, which can influence its reactivity, biological activity, and potential applications. The presence of the cyclohexyl group and the aniline derivative adds to its distinct chemical properties.
Propriétés
Numéro CAS |
87991-22-8 |
|---|---|
Formule moléculaire |
C22H35NO3 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
2-[4-(2-cyclohexylpropan-2-yloxy)anilino]heptanoic acid |
InChI |
InChI=1S/C22H35NO3/c1-4-5-7-12-20(21(24)25)23-18-13-15-19(16-14-18)26-22(2,3)17-10-8-6-9-11-17/h13-17,20,23H,4-12H2,1-3H3,(H,24,25) |
Clé InChI |
RFPFTBMPJIUZCB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)


![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)


